molecular formula C21H18N4O2S B6518039 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 902869-94-7

2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide

Cat. No.: B6518039
CAS No.: 902869-94-7
M. Wt: 390.5 g/mol
InChI Key: MLQXCEPFBQTHHG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11504700 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar thiazole derivatives have been found to show potent inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in the development and progression of many diseases.

Mode of Action

It’s known that thiazole derivatives can interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given its potential role as a pi3k inhibitor, it could lead to decreased cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain solvents can affect its solubility and thus its bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Biological Activity

The compound 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide is a novel derivative in the realm of thiazolo[5,4-b]pyridine compounds. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis and structure-activity relationships (SAR) will also be discussed in detail.

Chemical Structure and Properties

This compound can be characterized by its unique thiazole and pyridine moieties, which are known for their diverse biological activities. The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S with a molecular weight of approximately 364.45 g/mol. The presence of ethoxy and carboxamide functional groups enhances its solubility and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values against various pathogens have been reported as low as 0.21 µM for derivatives with similar structural features, indicating potent antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .
CompoundPathogenMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Anti-inflammatory Activity

The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation. Compounds with similar thiazolo-pyridine structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX Inhibition IC50 (µM)
50.04 ± 0.09
60.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound reveal that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated several thiazolo-pyridine derivatives against clinical strains of bacteria, finding that modifications to the thiazole ring significantly enhanced antimicrobial potency .
  • In vitro Anti-inflammatory Effects : In a controlled study using RAW264.7 macrophages, compounds structurally related to This compound effectively reduced the expression of COX-2 and inducible nitric oxide synthase (iNOS), demonstrating their potential as anti-inflammatory agents .
  • Molecular Docking Studies : Computational studies indicated that the compound binds effectively to targets such as DNA gyrase and MurD enzyme with favorable binding energies, suggesting a mechanism for its antibacterial activity .

Properties

IUPAC Name

2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-17-12-14(9-8-13(17)2)20-25-16-7-5-11-23-21(16)28-20/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXCEPFBQTHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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